6-Acetyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex heterocyclic compound. It is classified as a derivative of tetrahydrothieno[2,3-c]pyridine, which is notable for its diverse biological activities. The compound's molecular formula is , and it has a molecular weight of approximately 438.0 g/mol .
The synthesis of 6-Acetyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves several steps:
Technical details on specific reagents and conditions are often proprietary or vary based on the laboratory protocols used in research settings.
The molecular structure of 6-Acetyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide can be described as follows:
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCSC3=CC=C(C=C3)Cl
NCPWFXDLAWLLPC-UHFFFAOYSA-N
This structure features multiple functional groups including an acetyl group, a carboxamide group, and a chlorophenyl thioether moiety. The thieno-pyridine core contributes to its potential biological activity .
The compound may undergo various chemical reactions typical for amides and heterocycles:
These reactions are significant for modifying the compound to enhance its properties or for synthesizing related analogs.
Potential mechanisms may include:
Further studies would be necessary to elucidate the exact pathways involved.
The physical and chemical properties of 6-Acetyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide include:
The density and boiling point information are not readily available but can be determined experimentally.
This compound has potential applications in scientific research due to its structural characteristics that suggest biological activity. Possible areas of application include:
Research into derivatives and analogs could yield compounds with enhanced efficacy or reduced side effects compared to existing therapies.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5